JTC-801 is classified as a nonnarcotic analgesic due to its mechanism of action that differs from traditional opioid medications. It selectively binds to the nociceptin opioid receptor with a binding affinity characterized by a Ki value of approximately 8.2 nM, demonstrating significant selectivity over other opioid receptors such as the mu, delta, and kappa receptors .
The synthesis of JTC-801 involves several key steps that utilize various organic chemistry techniques. The following outlines the general synthetic pathway:
The molecular structure of JTC-801 features a benzimidazole core linked to a piperidine ring, which contributes to its pharmacological properties. Key aspects include:
The structural formula can be represented as follows:
JTC-801 can participate in various chemical reactions primarily involving:
JTC-801 operates primarily as an antagonist at the nociceptin opioid receptor, inhibiting nociceptin's effects on pain modulation and other physiological responses. Its mechanism can be summarized as follows:
JTC-801 has several promising applications in scientific research and potential therapeutic contexts:
The identification of the nociceptin/orphanin FQ peptide (N/OFQ) and its receptor (NOP, also designated ORL1) in the mid-1990s marked a pivotal expansion of opioid receptor pharmacology beyond the classical mu (MOP), delta (DOP), and kappa (KOP) receptors [3] [10]. While structurally homologous to opioid receptors (~60% sequence identity), the NOP receptor exhibited distinct ligand binding characteristics—it showed negligible affinity for traditional opioid alkaloids (e.g., morphine, naloxone) and was activated solely by its endogenous 17-amino-acid peptide ligand, N/OFQ [6] [9]. Initial functional studies revealed N/OFQ's complex role in pain modulation, often counteracting opioid-induced analgesia, thereby stimulating intense interest in developing selective NOP antagonists as potential therapeutic tools [3] [9].
JTC-801 (chemical name: N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide) emerged from early medicinal chemistry efforts to discover non-peptide, brain-penetrant NOP antagonists. Characterized in the early 2000s, it represented a significant advancement over peptide-based inhibitors due to its oral bioavailability and improved pharmacokinetic properties [5] [10]. Its discovery was rooted in systematic screening and optimization campaigns focused on identifying small molecules capable of selectively blocking N/OFQ signaling without activity at classical opioid receptors. JTC-801 demonstrated high-affinity binding to the human NOP receptor (Ki = 8.2 nM), with significantly lower affinity for MOP (>1,500 nM), DOP, and KOP (>7,500 nM) receptors, establishing its selectivity profile [2] [5]. This selectivity positioned it as a crucial pharmacological probe for elucidating the physiological roles of the N/OFQ-NOP system in the central and peripheral nervous systems [9] [10].
Table 1: Key Properties of JTC-801 Free Base
Property | Value/Description | Source |
---|---|---|
IUPAC Name | N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide | [2] [5] |
Molecular Formula | C₂₆H₂₅N₃O₂ | [2] [5] |
Molecular Weight | 411.50 g/mol | [2] [5] |
NOP Receptor Affinity (Ki) | 8.2 nM | [5] |
Primary Pharmacological Action | Selective NOP receptor antagonist | [5] [9] |
JTC-801 free base belongs to the benzamide chemical class. Its structure features a quinoline core substituted with an amino group at the 4-position and a methyl group at the 2-position, linked via an amide bond to a benzyl moiety bearing a (4-ethylphenoxy)methyl side chain [2] [5]. This specific arrangement confers its high affinity and selectivity for the NOP receptor.
Functionally, as a selective NOP receptor antagonist, JTC-801 competes with N/OFQ binding at the orthosteric site. Upon binding, it prevents the receptor's activation, thereby inhibiting downstream Gᵢ/G₀ protein-mediated signaling cascades [9] [10]. Key consequences of NOP receptor activation inhibited by JTC-801 include:
Table 2: Selectivity Profile of JTC-801 Across Opioid Receptors
Receptor Type | Affinity (IC₅₀ or Ki) | Functional Consequence of JTC-801 Binding |
---|---|---|
NOP (ORL1) | 8.2 nM (Ki) [5] | Antagonism: Blocks N/OFQ effects |
Mu (MOP) | >1500 nM (IC₅₀) [5] | Negligible activity |
Kappa (KOP) | >7500 nM (IC₅₀) [5] | Negligible activity |
Delta (DOP) | Not published (Low) | Negligible activity (Inferred) |
Crystallographic studies of the NOP receptor bound to piperidine-based antagonists reveal critical interactions, notably a salt bridge formation between the protonated nitrogen of the ligand and the conserved aspartate residue D130³·³² in the receptor's transmembrane domain [9]. While the exact binding mode of JTC-801 awaits high-resolution structural confirmation, its structural features (protonatable quinoline nitrogen, hydrophobic aromatic systems) suggest potential engagement with this key aspartate and hydrophobic pockets within the NOP binding site, aligning with the general paradigm for NOP antagonist binding [9] [10].
Targeting the NOP receptor with selective antagonists like JTC-801 offers a compelling strategy distinct from classical opioid therapies due to the receptor's unique distribution and functional roles:
Modulation of Reward Pathways: N/OFQ dampens dopamine release in the nucleus accumbens. While agonists show promise for addiction treatment, antagonists might counteract dysphoria or modulate specific aspects of reward processing [6].
Oncological Research:Emerging evidence points to a potential role for NOP signaling in cancer cell proliferation and survival. JTC-801 has been investigated in vitro for anti-tumor effects. Studies in melanoma (A375 cells) and hepatic carcinoma (HepG2 cells) indicate mechanisms involving:
Inhibition of Pro-Survival Signaling: Research suggests JTC-801 suppresses the PI3K/Akt/mTOR pathway, a critical driver of tumor growth and survival, in melanoma cells [5]. While this research is preliminary and largely cell-based, it highlights a novel research avenue for NOP antagonists beyond neuroscience.
Parasitic Diseases (Emerging Area):High-throughput screening (HTS) of drug repurposing libraries (like ReFRAME) against parasitic diseases such as cystic echinococcosis has identified compounds active against Echinococcus granulosus. While JTC-801 itself wasn't a top hit in the specific study identifying omaveloxolone and niclosamide [1] [7], the strategy exemplifies the potential for screening NOP modulators and other bioactive compounds against neglected tropical diseases.
Table 3: Research Applications of JTC-801 Targeting NOP Receptor
Research Area | Proposed Mechanism/Effect of NOP Antagonism | Evidence with JTC-801 |
---|---|---|
Neuropathic Pain | Block N/OFQ-mediated anti-opioid tone & hyperalgesia | Efficacy in rodent neuropathic pain models [5] [9] |
Depression | Counteract N/OFQ-induced dysregulation in stress circuits | Demonstrated antidepressant-like effects in rodent models [5] [6] |
Cancer (Melanoma, Hepatoma) | Modulate PI3K/Akt/mTOR; Induce apoptosis (Bax/Bcl-2, Caspase-3) | In vitro studies showing reduced viability & pro-apoptotic signaling [5] |
Cellular Physiology | Study N/OFQ roles in neurotransmitter release, ion channel regulation | Used as a selective tool compound in electrophysiology & biochemistry [9] [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0